molecular formula C21H24F3N3O4S B12472418 N-(3-methoxyphenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)methanesulfonamide

N-(3-methoxyphenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)methanesulfonamide

Cat. No.: B12472418
M. Wt: 471.5 g/mol
InChI Key: NPUYVGBRTOEFIO-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)methanesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a methoxyphenyl group, a trifluoromethyl-substituted phenyl group, and a piperazine ring, making it a unique molecule with significant potential in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methoxyaniline with 2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-(3-methoxyphenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)acetamide
  • N-(3-methoxyphenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)benzenesulfonamide

Uniqueness

N-(3-methoxyphenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C21H24F3N3O4S

Molecular Weight

471.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-N-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]methanesulfonamide

InChI

InChI=1S/C21H24F3N3O4S/c1-31-19-8-4-7-18(14-19)27(32(2,29)30)15-20(28)26-11-9-25(10-12-26)17-6-3-5-16(13-17)21(22,23)24/h3-8,13-14H,9-12,15H2,1-2H3

InChI Key

NPUYVGBRTOEFIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C

Origin of Product

United States

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